1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Lipophilicity ADME Pyrazole-4-amine SAR

1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine (CAS 1856097-34-1) is a disubstituted pyrazole derivative bearing a cyclopentyl ring at the N1 position and an N-isobutyl (2-methylpropyl) amine at the C4 position, possessing the molecular formula C12H21N3 (free base). The hydrochloride salt form (C12H22ClN3, MW 243.77 g/mol) is the most common commercial presentation.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B11728514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CN(N=C1)C2CCCC2
InChIInChI=1S/C12H21N3/c1-10(2)7-13-11-8-14-15(9-11)12-5-3-4-6-12/h8-10,12-13H,3-7H2,1-2H3
InChIKeyFBUZTHSTMZJFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine: Procurement-Ready Pyrazole Building Block with FXR Modulator Lineage


1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine (CAS 1856097-34-1) is a disubstituted pyrazole derivative bearing a cyclopentyl ring at the N1 position and an N-isobutyl (2-methylpropyl) amine at the C4 position, possessing the molecular formula C12H21N3 (free base) [1]. The hydrochloride salt form (C12H22ClN3, MW 243.77 g/mol) is the most common commercial presentation . This scaffold belongs to a class of cyclopentylpyrazoles claimed as farnesoid X receptor (FXR) modulators in the Roche patent family (WO2011117243, CN-102791695-A) [2]. The compound is supplied as a research chemical with a typical catalog purity of 95% (HPLC) .

Why 1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine Cannot Be Replaced by Unbranched or Des-methyl Analogs


In pyrazole-4-amine series, both the steric profile and electronic character of the N-alkyl substituent directly affect receptor binding conformation, metabolic clearance, and off-target promiscuity. The isobutyl (2-methylpropyl) side chain at the C4 amine position introduces β-branching that is absent in the n-butyl analog (N-butyl-1-cyclopentyl-1H-pyrazol-4-amine), altering the preferred torsional angle of the C4–N bond and consequently the spatial orientation of the pyrazole core within a binding pocket [1]. Compared to the des-isobutyl scaffold (N-cyclopentyl-1H-pyrazol-4-amine, CAS 1156353-70-6), the N-isobutyl substitution adds approximately 56 Da and contributes to increased lipophilicity (estimated ΔLogP ≈ 1.5–2.0 units), which has been correlated with enhanced membrane permeability and differential CNS penetration in structurally related pyrazole series [2]. Generic substitution with a linear butyl, propyl, or unsubstituted amine would therefore be expected to produce a divergent pharmacokinetic and pharmacodynamic profile.

Quantitative Differentiation Evidence for 1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine Against Structural Analogs


N-Isobutyl vs. N-n-Butyl Substitution: Calculated Lipophilicity Advantage (clogP)

The branched isobutyl amine substituent at C4 is predicted to confer a lower calculated partition coefficient (clogP) compared to the linear n-butyl analog, while maintaining a higher logP than the unsubstituted N-cyclopentyl-1H-pyrazol-4-amine. Computed physicochemical descriptors for 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine (free base) yield a topological polar surface area (TPSA) of 29.9 Ų and 4 rotatable bonds [1]. In contrast, N-butyl-1-cyclopentyl-1H-pyrazol-4-amine (C12H21N3, MW 207.32) possesses the same TPSA of 29.9 Ų but is distinguished by the absence of β-branching, which reduces steric hindrance around the secondary amine while offering no significant TPSA differentiation . The β-branching in the isobutyl group has been shown in analogous aminopyrazole series to reduce susceptibility to N-dealkylation by CYP450 isoforms, potentially extending metabolic half-life [2].

Lipophilicity ADME Pyrazole-4-amine SAR

Cyclopentyl vs. Cyclohexyl N1-Substitution: Ring Size Impact on FXR Agonist Potency

The Roche FXR modulator patent family (CN-102791695-A, JP5868937B2) explicitly claims cyclopentyl- and cycloheptylpyrazole derivatives, demonstrating that cyclopentyl substitution at N1 is critical for FXR binding affinity. Within this patent class, cyclopentyl-bearing analogs have been shown to achieve sub-micromolar EC50 values in FXR transactivation assays, whereas cyclohexyl analogs are not claimed, suggesting a structure-activity relationship (SAR) preference for the five-membered ring [1]. While the specific EC50 for 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has not been publicly disclosed, the compound's structural features place it squarely within the claimed FXR modulator chemotype. The companion publication by Richter et al. (2011) reports that optimized cyclopentylpyrazole FXR agonists achieve EC50 values as low as 0.008 μM in a Gal4-hFXR-LBD transactivation assay [2].

FXR agonist Nuclear receptor Pyrazole SAR

4-Amino vs. 4-Methyl and 3-Amino Isomers: Hydrogen Bond Donor Capacity Differentiates Target Engagement Potential

The 4-amino substituent on the pyrazole ring provides a hydrogen bond donor (HBD) at a position that is geometrically analogous to the adenine N6 amino group, enabling potential hinge-region binding in kinase ATP pockets. 1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine presents 2 hydrogen bond donors (the secondary amine N–H and the pyrazole ring proton in the free base form) and 2 hydrogen bond acceptors [1]. By contrast, 1-cyclopentyl-4-methyl-1H-pyrazol-3-amine (CAS not assigned, but structurally analogous) lacks the exocyclic N–H donor at C4, reducing HBD count to 1 and altering the pharmacophoric fingerprint. The 4-amino regioisomer has been successfully employed as a hinge-binding motif in multiple kinase inhibitor programs, including the clinical-stage dual PI3K/mTOR inhibitor PP-121 (1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), which achieves IC50 values < 0.02 μM against multiple receptor tyrosine kinases . This demonstrates that cyclopentyl-bearing 4-aminopyrazole scaffolds are privileged structures for kinase hinge recognition.

Hydrogen bonding Kinase hinge binding Pyrazole regioisomer comparison

Commercial Availability and Purity: 95% Catalog Purity vs. Custom Synthesis Lead Times for Unstocked Analogs

1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is stocked as an off-the-shelf research chemical by multiple vendors, with a standard catalog purity of 95% (HPLC) . In contrast, structurally similar analogs such as N-butyl-1-cyclopentyl-1H-pyrazol-4-amine (CAS 1856059-20-5) and 1-cyclopentyl-N-propyl-1H-pyrazol-4-amine (CAS 1856048-50-4) are also available, but the isobutyl derivative offers a unique combination of commercial maturity and structural differentiation. The 95% purity specification is adequate for initial high-throughput screening (HTS) and in vitro pharmacology, with optional re-purification to >98% available through flash chromatography or preparative HPLC for advanced studies .

Chemical procurement Research chemical supply Building block availability

Optimal Research and Procurement Application Scenarios for 1-Cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine


FXR Agonist Screening Cascade Lead Identification

This compound is positioned as a screening hit follow-up candidate within the cyclopentylpyrazole FXR modulator chemotype. Based on the Richter et al. (2011) SAR demonstrating that cyclopentyl N1-substituted pyrazoles can achieve EC50 values as low as 0.008 μM in Gal4-hFXR-LBD transactivation assays [1], the compound can be deployed in a tiered screening cascade: (1) primary FXR transactivation assay at 10 μM single-point concentration, (2) full concentration-response curve (EC50 determination), (3) counter-screen against LXRα, PPARα, and PPARγ to assess nuclear receptor selectivity. The isobutyl amine substitution pattern provides a distinct point of SAR exploration relative to the published optimized leads.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 4-amino pyrazole core, bearing a cyclopentyl N1 group and a secondary amine at C4, is structurally analogous to the adenine hinge-binding motif found in approved kinase inhibitors and the preclinical dual PI3K/mTOR inhibitor PP-121 (IC50 < 0.02 μM against RTKs) . In an FBDD context, this compound serves as a 'privileged fragment' for kinase hinge recognition. Recommended deployment: surface plasmon resonance (SPR) or differential scanning fluorimetry (DSF) primary screen against a kinase panel (e.g., 50-kinase diversity panel), followed by X-ray crystallography of fragment:kinase complexes, and iterative growth vectors guided by the isobutyl amine exit vector into the solvent-exposed region.

Metabolic Stability SAR Study: Branched vs. Linear N-Alkyl Amine Series

The β-branching in the N-isobutyl substituent is predicted to reduce N-dealkylation rates relative to the n-butyl analog, based on general CYP450 substrate recognition principles and supporting SAR in related aminopyrazole series [2]. A focused metabolic stability panel can be designed: incubate 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine, N-butyl-1-cyclopentyl-1H-pyrazol-4-amine, and 1-cyclopentyl-N-propyl-1H-pyrazol-4-amine (each at 1 μM) with human, rat, and mouse liver microsomes. Measure intrinsic clearance (CLint, μL/min/mg protein) and identify major metabolites by LC-MS/MS. The quantitative comparison of CLint across the branched vs. linear series will validate the metabolic shielding hypothesis.

Medicinal Chemistry Building Block for Parallel Library Synthesis

With a catalog purity of 95% and immediate commercial availability , this compound is suitable as a starting material for parallel amide coupling, reductive amination, or Buchwald-Hartwig diversification libraries. The secondary amine at C4 can be acylated, alkylated, or arylated to generate focused libraries of 50–200 analogs for broad biological profiling. The cyclopentyl N1 substituent provides a conformationally constrained hydrophobic anchor that has been validated in the Roche FXR agonist series [1]. Recommended library design: retain the cyclopentylpyrazole core invariant, and vary the C4 amine substitution with diverse carboxylic acids, sulfonyl chlorides, or aryl halides to rapidly map structure-activity relationships across multiple therapeutic targets.

Quote Request

Request a Quote for 1-cyclopentyl-N-(2-methylpropyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.